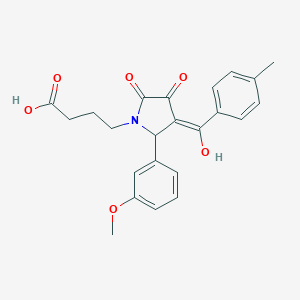
4-[3-Hydroxy-5-(3-methoxy-phenyl)-4-(4-methyl-benzoyl)-2-oxo-2,5-dihydro-pyrrol-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Hydroxy-5-(3-methoxy-phenyl)-4-(4-methyl-benzoyl)-2-oxo-2,5-dihydro-pyrrol- is a chemical compound that has shown promising results in scientific research. It belongs to the class of pyrrole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[3-Hydroxy-5-(3-methoxy-phenyl)-4-(4-methyl-benzoyl)-2-oxo-2,5-dihydro-pyrrol- is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Moreover, it has been reported to activate AMP-activated protein kinase (AMPK), which is involved in glucose metabolism.
Biochemical and Physiological Effects
4-[3-Hydroxy-5-(3-methoxy-phenyl)-4-(4-methyl-benzoyl)-2-oxo-2,5-dihydro-pyrrol- has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, it has been reported to improve insulin sensitivity and reduce lipid accumulation in adipocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[3-Hydroxy-5-(3-methoxy-phenyl)-4-(4-methyl-benzoyl)-2-oxo-2,5-dihydro-pyrrol- in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. It also has low toxicity and is relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more studies are needed to determine its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the research on 4-[3-Hydroxy-5-(3-methoxy-phenyl)-4-(4-methyl-benzoyl)-2-oxo-2,5-dihydro-pyrrol-. One of the directions is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Another direction is to study its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential. Additionally, more studies are needed to understand its mechanism of action and identify its molecular targets. Finally, the development of more efficient and cost-effective synthesis methods for 4-[3-Hydroxy-5-(3-methoxy-phenyl)-4-(4-methyl-benzoyl)-2-oxo-2,5-dihydro-pyrrol- is also an important future direction.
Conclusion
In conclusion, 4-[3-Hydroxy-5-(3-methoxy-phenyl)-4-(4-methyl-benzoyl)-2-oxo-2,5-dihydro-pyrrol- is a promising compound that has shown potential therapeutic applications. Its ability to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism makes it a promising candidate for further research. However, more studies are needed to understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-[3-Hydroxy-5-(3-methoxy-phenyl)-4-(4-methyl-benzoyl)-2-oxo-2,5-dihydro-pyrrol- has been reported in various studies. One of the methods involves the reaction of 3-methoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 3,5-dimethoxyphenylacetic acid in the presence of acetic anhydride and pyridine to obtain the final product.
Aplicaciones Científicas De Investigación
4-[3-Hydroxy-5-(3-methoxy-phenyl)-4-(4-methyl-benzoyl)-2-oxo-2,5-dihydro-pyrrol- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and anti-diabetic activities. In vitro and in vivo studies have shown that it inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to lower blood glucose levels in diabetic rats.
Propiedades
Fórmula molecular |
C23H23NO6 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C23H23NO6/c1-14-8-10-15(11-9-14)21(27)19-20(16-5-3-6-17(13-16)30-2)24(23(29)22(19)28)12-4-7-18(25)26/h3,5-6,8-11,13,20,27H,4,7,12H2,1-2H3,(H,25,26)/b21-19+ |
Clave InChI |
IRTPNURKPPNGOT-XUTLUUPISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC(=CC=C3)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC(=CC=C3)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC(=CC=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



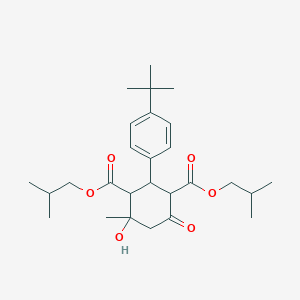


![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
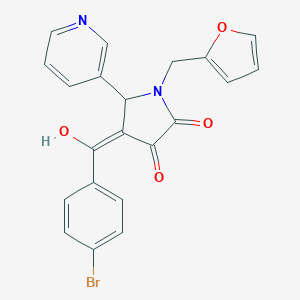
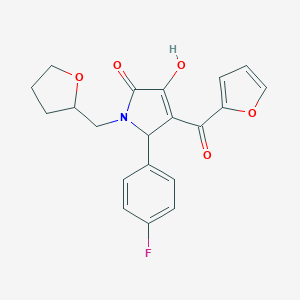
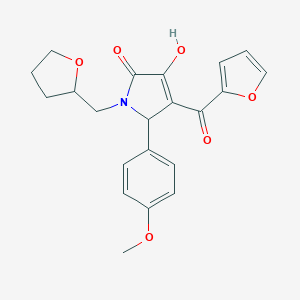
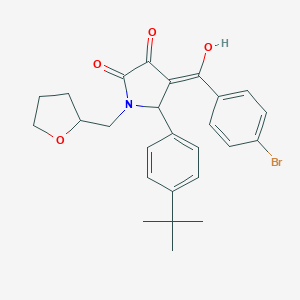
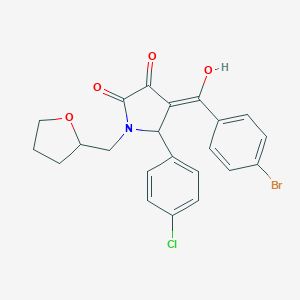

![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)